

Reactivity of 2-Furoyl Chloride with Nucleophiles: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Furoyl chloride**

Cat. No.: **B3418778**

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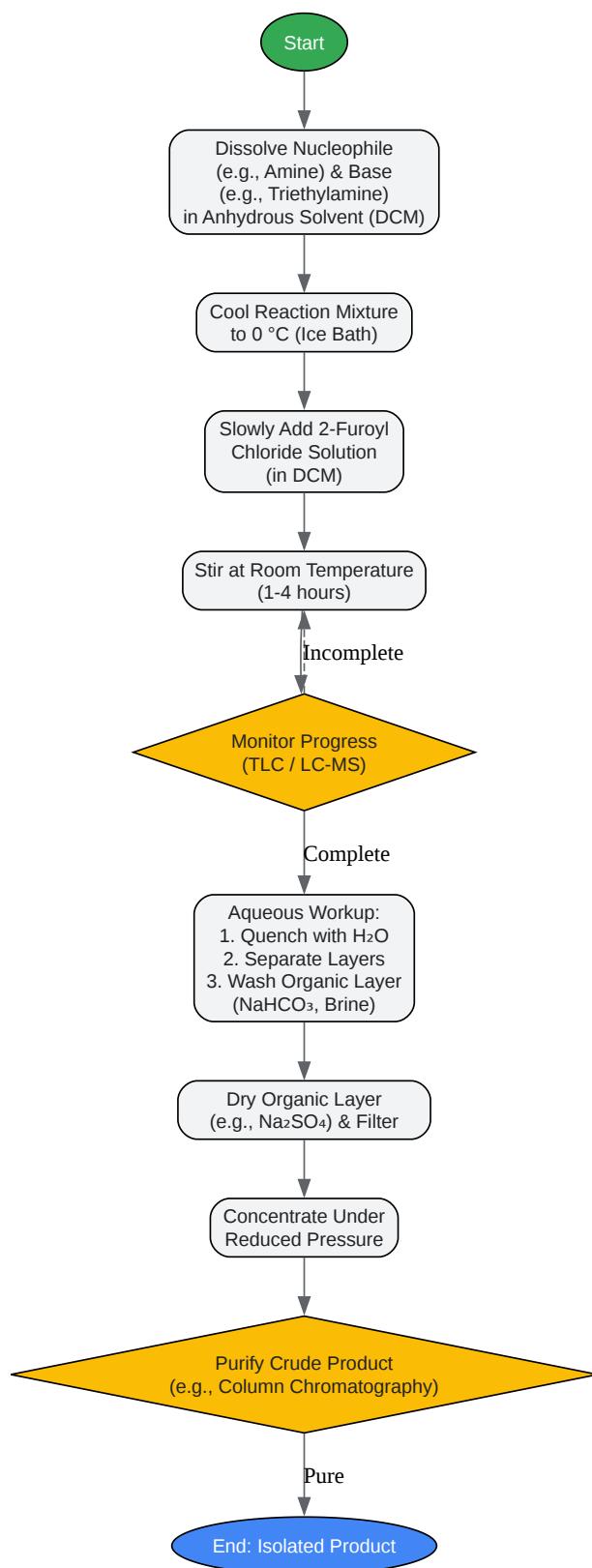
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of **2-furoyl chloride**, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, combining a highly reactive acyl chloride with an electron-rich furan ring, dictates a rich and sometimes complex chemical behavior. This document details its reactions with common nucleophiles, provides quantitative data, outlines detailed experimental protocols, and discusses the stability considerations crucial for its effective use in synthesis.

Core Reactivity Principles

2-Furoyl chloride is the most reactive derivative of 2-furancarboxylic acid.^[1] Its reactivity is centered on the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions that are typically rapid and high-yielding.^[1]

The overall reaction proceeds via a nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate. The stability and reactivity of **2-furoyl chloride** are influenced by the furan ring, which is more electron-rich than a benzene ring. However, the electron-withdrawing nature of the acyl chloride group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.^[1] Kinetic studies have shown that the reaction rates of **2-furoyl chloride** can be slower than those of benzoyl chloride, an effect attributed to the electron-withdrawing properties of the furan ring's oxygen atom influencing the carbonyl group.

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References

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